molecular formula C31H28N2O B565578 (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol CAS No. 176721-01-0

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Cat. No. B565578
CAS RN: 176721-01-0
M. Wt: 444.578
InChI Key: MRSWAVYGHKFFDV-UHFFFAOYSA-N
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Description

“(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol” is a chemical compound with the CAS Number: 176721-01-0. It has a molecular weight of 444.58 and its IUPAC name is (2,3-dimethylphenyl) (1-trityl-1H-imidazol-5-yl)methanol . The compound is solid in physical form .


Synthesis Analysis

A novel and facile method for the synthesis of a similar compound, medetomidine, has been reported. This method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . This method provides a convenient step for the synthesis of medetomidine without requiring methylation and dehydration steps, which are problematic processes in the previous methods .


Molecular Structure Analysis

The molecular formula of “(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol” is C31H28N2O . Its average mass is 444.567 Da and its monoisotopic mass is 444.220154 Da .


Physical And Chemical Properties Analysis

“(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol” is a solid compound . It should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Alpha-Adrenoceptor Activity Enhancement

The compound’s effects on alpha-adrenoceptor activity were studied by assessing cardiovascular responses in rats. It was discovered that the hypotensive and bradycardic activities of molecules similar to (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol were influenced by structural modifications. Specifically, the alpha-hydroxylation of the bridge bond between imidazole and phenyl rings led to reduced activity, whereas alpha-methylation enhanced the activity. This suggests that such modifications can influence the binding interactions of these compounds at alpha-adrenoceptors, offering insights into designing molecules with specific cardiovascular effects (Savola, 1986).

Selective Alpha 2-Adrenoceptor Agonist

Medetomidine, closely related to (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, demonstrated potent and selective alpha 2-adrenoceptor agonist activity. This compound exhibited significant affinity for alpha 2-adrenoceptors, with little to no effect on a wide range of other receptors, emphasizing its selectivity and potential therapeutic applications. This selective activity could offer a pathway to develop highly targeted therapeutics, minimizing side effects associated with broader receptor interactions (Virtanen et al., 1988).

Enzymatic Involvement in Methanol Metabolism

A study on Drosophila melanogaster highlighted the role of various enzymes, including cytochrome P450 monooxygenases (CYPs), in methanol metabolism. The presence of methanol significantly enhanced the activity and expression of several Cyp genes, indicating the complexity of methanol metabolism and the potential influence of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol-like compounds on metabolic pathways (Wang et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used to indicate potential hazards . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(2,3-dimethylphenyl)-(3-tritylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-32-22-33(29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22,30,34H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSWAVYGHKFFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726418
Record name (2,3-Dimethylphenyl)[1-(triphenylmethyl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

CAS RN

176721-01-0
Record name (2,3-Dimethylphenyl)[1-(triphenylmethyl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,3-dimethylphenyl)hydroxymethyl]-1-(triphenylmethyl)imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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